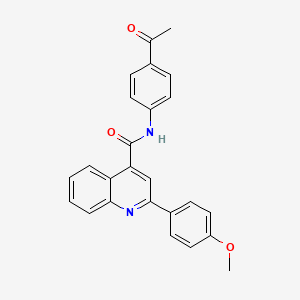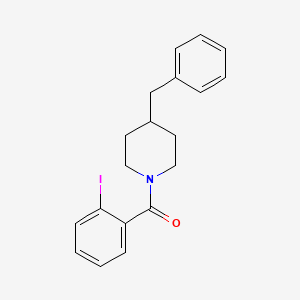
N-(4-acetylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide, commonly known as AMQ-13, is a synthetic compound that belongs to the quinolinecarboxamide class of compounds. AMQ-13 has attracted the attention of researchers due to its potential therapeutic applications in the treatment of various diseases, particularly cancer.
Wissenschaftliche Forschungsanwendungen
AMQ-13 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, AMQ-13 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In Alzheimer's disease research, AMQ-13 has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques. In inflammatory disorder research, AMQ-13 has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Wirkmechanismus
The mechanism of action of AMQ-13 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. AMQ-13 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-kB pathway, which is involved in inflammation and cell survival. AMQ-13 has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
AMQ-13 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, protection of neurons from oxidative stress, and reduction of inflammation. AMQ-13 has also been shown to have antioxidant and anti-angiogenic properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
AMQ-13 has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, there are also limitations to using AMQ-13 in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on AMQ-13, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, further research is needed to explore the therapeutic potential of AMQ-13 in various diseases and to investigate its potential for combination therapy with other drugs.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-16(28)17-7-11-19(12-8-17)26-25(29)22-15-24(18-9-13-20(30-2)14-10-18)27-23-6-4-3-5-21(22)23/h3-15H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVZRNWZATVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453669.png)
![3-bromo-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3453671.png)
![3-bromo-N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453686.png)
![N-[7-chloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3453696.png)

![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3453714.png)
![N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3453725.png)
![S-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl] 4-methylbenzenecarbothioate](/img/structure/B3453735.png)
![ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3453738.png)

methanone](/img/structure/B3453763.png)


![ethyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3453779.png)